molecular formula C21H29N7O B11115356 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11115356
M. Wt: 395.5 g/mol
InChI Key: PNKJXVGZTYFWQW-CJLVFECKSA-N
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Description

2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core substituted with piperidine and hydrazone groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of piperidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine core allows for nucleophilic substitution reactions, where different nucleophiles can replace the piperidine or hydrazone groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted triazine derivatives .

Scientific Research Applications

2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
  • (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
  • 4-Methoxyphenethylamine

Uniqueness

Compared to similar compounds, 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE stands out due to its triazine core and the presence of both piperidine and hydrazone groups.

Properties

Molecular Formula

C21H29N7O

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H29N7O/c1-29-18-10-8-17(9-11-18)16-22-26-19-23-20(27-12-4-2-5-13-27)25-21(24-19)28-14-6-3-7-15-28/h8-11,16H,2-7,12-15H2,1H3,(H,23,24,25,26)/b22-16+

InChI Key

PNKJXVGZTYFWQW-CJLVFECKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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